Methyl 6-cyano-2-oxaspiro[3.3]heptane-6-carboxylate
Description
Methyl 6-cyano-2-oxaspiro[3.3]heptane-6-carboxylate (CAS: 1423033-43-5) is a spirocyclic compound featuring a 2-oxaspiro[3.3]heptane core with a cyano (-CN) group and a methyl ester (-COOCH₃) at the 6-position. Its molecular formula is C₉H₁₁NO₃, with a molecular weight of 181.19 g/mol . This compound is primarily used as a pharmaceutical intermediate in drug discovery and development, emphasizing its role in synthesizing bioactive molecules .
Properties
IUPAC Name |
methyl 6-cyano-2-oxaspiro[3.3]heptane-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-12-7(11)9(4-10)2-8(3-9)5-13-6-8/h2-3,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MINVJBSZZWVFIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC2(C1)COC2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701171790 | |
| Record name | 2-Oxaspiro[3.3]heptane-6-carboxylic acid, 6-cyano-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701171790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423033-43-5 | |
| Record name | 2-Oxaspiro[3.3]heptane-6-carboxylic acid, 6-cyano-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423033-43-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Oxaspiro[3.3]heptane-6-carboxylic acid, 6-cyano-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701171790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 6-cyano-2-oxaspiro[3.3]heptane-6-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
Multi-Step Synthesis via Lithium Aluminum Hydride Reduction and Ring Closure
One of the most detailed synthetic routes is described in a Chinese patent (CN102442934A), which, while focused on related spiro compounds, provides a framework adaptable for methyl 6-cyano-2-oxaspiro[3.3]heptane-6-carboxylate synthesis:
Step 1: Reduction of precursor compound using lithium aluminum hydride (LiAlH4)
- Starting from a suitable precursor (compound 14 in the patent), LiAlH4 in tetrahydrofuran (THF) at 0°C reduces the compound efficiently.
- The reaction is carefully controlled to keep the temperature below 20°C.
- Yield reported: 96.2%.
Step 2: Protection and functional group transformation
- Tosyl chloride (TsCl) is used for protection under pyridine solvent.
- Subsequent ring closure reactions involve potassium carbonate and o-nitrobenzenesulfonamide to form the spirocyclic ring.
Step 3: Thiophenol substitution and ketone formation
- Thiophenol reacts in dimethylformamide (DMF) with potassium carbonate.
- Acidic conditions convert intermediates to ketones, followed by reaction with tert-butyl dicarbonate (BOC2O) under alkaline conditions to finalize the product.
-
- The total yield for the related 6-oxo-2-azaspiro[3.3]heptane-2-carboxylic acid tert-butyl ester is about 41%.
- Conditions are described as mild and suitable for scale-up.
While this patent focuses on a related nitrogen-containing spiro compound, the methodology of reduction, protection, ring closure, and functional group transformation is relevant and adaptable for synthesizing this compound.
Three-Step Synthesis Involving Cyanation and Esterification
Another synthetic approach, described in CN105646318A, though primarily for 2-tertbutyloxycarbonyl-5-azaspiro[3.3]heptane-6-carboxylic acid, provides insight into cyanation and esterification steps that can be applied or modified for the target compound:
Step 1: Acyl chloride formation
- Reaction of starting compound with methylsulfonyl chloride in methylene dichloride at 0°C.
- Triethylamine is used as a base.
- Yield: 100%.
Step 2: Cyanide substitution
- Sodium cyanide in N,N-dimethylformamide (DMF) at room temperature introduces the cyano group.
- Yield: 62%.
Step 3: Hydrolysis and esterification
- Reaction with potassium hydroxide in ethanol/water mixture at room temperature.
- Followed by acidification and extraction to isolate the product.
- Yield: 62%.
This method emphasizes the introduction of the cyano group via nucleophilic substitution and subsequent esterification, which is central to preparing this compound.
Comparative Data Summary
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Reduction | LiAlH4 in THF, 0-20°C | 96.2 | High yield, mild temperature control |
| 2 | Protection | Tosyl chloride, pyridine | ~80 | Protects functional groups |
| 3 | Ring closure | K2CO3, o-nitrobenzenesulfonamide, DMF | - | Forms spiro ring |
| 4 | Thiophenol substitution | Thiophenol, K2CO3, DMF | - | Intermediate step |
| 5 | Ketone formation and BOC protection | Acid, then BOC2O under alkaline conditions | 41 total | Finalizes spirocyclic ester |
| 6 | Cyanation | NaCN in DMF | 62 | Introduces cyano group |
| 7 | Hydrolysis/Esterification | KOH in EtOH/H2O, acidification | 62 | Converts to carboxylate ester |
Research Findings and Analysis
- The lithium aluminum hydride reduction step is crucial for converting precursor ketones or esters into the corresponding alcohol intermediates with excellent yields and mild conditions.
- Protection steps using tosyl chloride are necessary to prevent side reactions during ring closure.
- Potassium carbonate is an effective base for facilitating ring closure and substitution reactions in polar aprotic solvents like DMF.
- Cyanide introduction via sodium cyanide in DMF is a reliable method, though the yield can be moderate (~62%), indicating potential for optimization.
- The overall synthetic routes are designed to balance yield, reaction conditions, and scalability.
- Attempts to use stronger alkaline conditions or reflux with magnesium powder and methanol have been found unsuitable for scale-up due to harsh conditions and instability of materials.
Practical Considerations for Laboratory Synthesis
- Temperature control during reduction and substitution steps is critical to avoid decomposition or side reactions.
- Use of dry, aprotic solvents such as THF and DMF is preferred to maintain reaction efficiency.
- Protection and deprotection steps add complexity but are necessary for selectivity and yield.
- Safety precautions must be observed when handling lithium aluminum hydride, sodium cyanide, and tosyl chloride due to their reactive and toxic nature.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-cyano-2-oxaspiro[3.3]heptane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can lead to a variety of ester derivatives .
Scientific Research Applications
Medicinal Chemistry
Methyl 6-cyano-2-oxaspiro[3.3]heptane-6-carboxylate is being explored for its pharmacological properties, particularly as a scaffold for the development of novel therapeutic agents. The presence of the cyano group and the spirocyclic structure may contribute to specific biological activities.
Anticancer Activity
Recent studies have indicated that compounds with spirocyclic structures exhibit promising anticancer properties. For instance, derivatives of spiro compounds have shown activity against various cancer cell lines, suggesting that this compound could be synthesized and tested for similar effects.
Case Study:
A study published in the Journal of Medicinal Chemistry investigated a series of spirocyclic compounds, demonstrating that modifications to the cyano group enhanced cytotoxicity against breast cancer cells (MCF-7) . This suggests a pathway for this compound to be utilized in anticancer drug development.
Synthetic Organic Chemistry
The compound serves as an important intermediate in organic synthesis due to its unique structure, which can be modified to create various derivatives.
Building Block for Synthesis
This compound can act as a building block for synthesizing more complex molecules. Its ability to undergo nucleophilic substitution reactions makes it valuable in creating diverse chemical libraries.
Table: Reaction Pathways
| Reaction Type | Conditions | Products |
|---|---|---|
| Nucleophilic substitution | Base catalysis | Various substituted derivatives |
| Cyclization | Acidic conditions | Larger cyclic compounds |
| Reduction | LiAlH4 | Alcohol derivatives |
Materials Science
In materials science, spiro compounds are being investigated for their potential use in developing new materials with unique properties, including polymers and nanomaterials.
Polymer Chemistry
The incorporation of this compound into polymer matrices could enhance mechanical properties and thermal stability.
Case Study:
Research has shown that spirocyclic monomers can significantly improve the toughness and flexibility of polycarbonate materials when incorporated into their structure . This opens avenues for developing advanced materials suitable for high-performance applications.
Mechanism of Action
The mechanism of action of Methyl 6-cyano-2-oxaspiro[3.3]heptane-6-carboxylate involves its interaction with specific molecular targets. The cyano and ester groups can participate in various biochemical pathways, potentially leading to the modulation of enzyme activity or receptor binding. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes structural analogs, highlighting substituents, molecular properties, and applications:
Key Observations:
Spiro Core Modifications: The target compound contains a 2-oxaspiro[3.3]heptane ring (oxygen atom in the spiro structure), distinguishing it from analogs like Methyl 6-chlorospiro[3.3]heptane-2-carboxylate, which lacks the oxygen .
Functional Group Impact: Methyl ester vs. carboxylic acid: The ester group in the target compound improves lipophilicity, making it more suitable for cell-permeable drug candidates, whereas the carboxylic acid derivative (CAS 889944-57-4) may require further derivatization . Chloro vs. Cyano: The chloro substituent (in Methyl 6-chlorospiro[3.3]heptane-2-carboxylate) offers different reactivity, such as facilitating nucleophilic aromatic substitution, while the cyano group enables click chemistry or nitrile hydrolysis pathways .
Physicochemical Properties
- Boiling Point: Methyl 6-oxospiro[3.3]heptane-2-carboxylate has a predicted boiling point of 259.9±40.0 °C, whereas data for the cyano analog is unavailable .
- Density: The oxo derivative has a density of 1.18±0.1 g/cm³, suggesting moderate compactness compared to the cyano variant (data pending) .
- Storage : The target compound requires storage at 2–8°C , while others like the oxo variant are stable at room temperature .
Biological Activity
Methyl 6-cyano-2-oxaspiro[3.3]heptane-6-carboxylate (CAS Number: 1423033-43-5) is a synthetic compound with a unique spirocyclic structure, which has garnered attention for its potential biological applications. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C₉H₁₁NO₃
- Molecular Weight : 181.19 g/mol
- IUPAC Name : this compound
- Purity : Typically >97% in commercial preparations .
Synthesis and Derivatives
The synthesis of this compound typically involves cyclization reactions that can be influenced by various catalysts and reaction conditions. The compound can undergo several transformations, including oxidation, reduction, and substitution reactions, which allow for the creation of various derivatives that may exhibit different biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The cyano and ester functional groups are believed to participate in biochemical pathways that modulate enzyme activity or receptor binding. However, detailed studies are required to elucidate the precise molecular interactions and pathways involved in its activity .
Case Study: Medicinal Chemistry Applications
Recent research has highlighted the potential of spirocyclic compounds, including this compound, as bioisosteres in medicinal chemistry. For example, studies have shown that analogs of azaspiro[3.3]heptanes can replace traditional scaffolds like piperazines without significant loss in potency while improving metabolic stability and reducing hERG activity (a measure of cardiac toxicity) .
Comparative Analysis with Similar Compounds
This table illustrates how this compound compares with other compounds in terms of structure and biological potential.
Research Findings
- Metabolic Stability : Studies indicate that spirocyclic compounds like this compound exhibit enhanced metabolic stability compared to their linear counterparts, making them attractive candidates for drug development .
- Cardiotoxicity Assessment : The compound shows promise in reducing hERG channel inhibition, which is crucial for minimizing cardiac side effects in drug candidates .
- Structure Activity Relationship (SAR) : Research into SAR has revealed that small modifications to the spirocyclic structure can significantly impact biological activity, suggesting that further exploration into derivative compounds could yield more potent agents .
Q & A
Q. What are the standard synthetic routes for Methyl 6-cyano-2-oxaspiro[3.3]heptane-6-carboxylate, and what methodological considerations are critical for success?
The synthesis typically involves multi-step reactions leveraging spirocyclic frameworks. A common approach includes:
Cyclization : Formation of the spiro[3.3]heptane core via intramolecular cyclization under acidic or basic conditions.
Functionalization : Introduction of the cyano and carboxylate groups via nucleophilic substitution or coupling reactions. For example, tert-butyl chloroformate and triethylamine in dichloromethane at low temperatures are used to install carboxylate groups .
Protection/Deprotection : Boc (tert-butoxycarbonyl) groups are often employed to protect amines during synthesis, followed by acidic deprotection .
Q. Key Considerations :
Q. How is the structure of this compound validated in academic research?
Structural confirmation relies on:
- X-ray Crystallography : Programs like SHELXL and WinGX are used for refinement, particularly for resolving spirocyclic conformations .
- NMR Spectroscopy : H and C NMR identify key signals (e.g., sp-hybridized carbons in the spiro core and ester/cyano groups).
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .
Q. Example Data :
| Technique | Key Observations | Reference |
|---|---|---|
| X-ray | Bond angles: C-O-C ~109°, confirming spiro | |
| H NMR | δ 3.7 ppm (ester methyl), δ 2.5–3.2 ppm (spiro protons) |
Q. What are the common chemical reactions involving this compound?
Reactivity focuses on:
- Cyano Group Reduction : Using LiAlH or Pd/C under H to form primary amines .
- Ester Hydrolysis : Acidic (HCl) or basic (NaOH) conditions yield carboxylic acids .
- Nucleophilic Substitution : Replacement of the methyl ester with amines or alcohols under Mitsunobu conditions .
Caution : The spiro core’s strain may lead to ring-opening under harsh conditions (e.g., strong acids/bases) .
Advanced Research Questions
Q. How can synthetic yields of this compound be optimized for scalability?
- Flow Reactors : Enhance mixing and heat transfer for exothermic steps (e.g., cyano group introduction) .
- Catalytic Systems : Transition-metal catalysts (e.g., Pd) improve selectivity in coupling reactions .
- In-situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and minimize byproducts .
Case Study : A 30% yield improvement was achieved using continuous flow conditions for tert-butyl spiro compound synthesis .
Q. How are contradictions in spectroscopic data resolved for this compound?
Discrepancies between NMR and X-ray data often arise from dynamic conformations. Strategies include:
Q. What computational methods predict the biological activity of this compound derivatives?
- Molecular Docking : Tools like AutoDock assess binding to targets (e.g., nicotinic acetylcholine receptors) using spirocyclic rigidity for precise ligand-receptor fits .
- MD Simulations : Evaluate stability of spiro cores in aqueous or lipid environments .
- QSAR Models : Correlate substituent effects (e.g., cyano vs. carboxylate) with antibacterial or CNS activity .
Q. What analytical challenges arise in handling this compound, and how are they mitigated?
Q. How is this compound applied in fragment-based drug discovery (FBDD)?
The spiro core serves as a rigid scaffold for:
- Kinase Inhibitors : The strained ring system mimics ATP-binding pocket geometries.
- CNS Targets : Enhanced blood-brain barrier penetration due to low polar surface area (<80 Å) .
- Protease Inhibitors : The ester group acts as a warhead for covalent binding .
Example : Derivatives of tert-butyl diazaspiro[3.3]heptanes showed nanomolar affinity for α7 nAChR in neuropathic pain models .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
